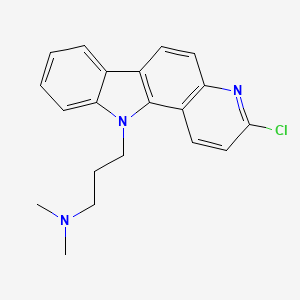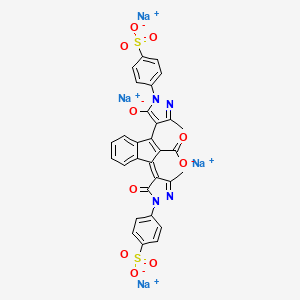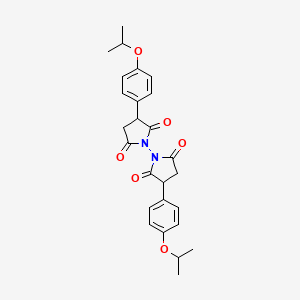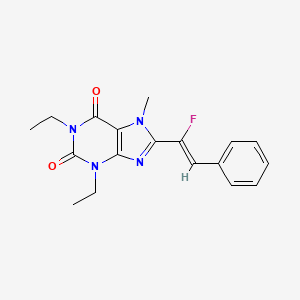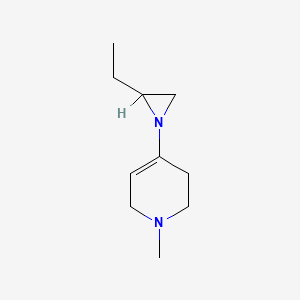
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated and substituted with an aziridine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Hydrogenation: The pyridine ring is partially hydrogenated to form the tetrahydropyridine derivative. This can be achieved using catalytic hydrogenation with a catalyst such as palladium on carbon.
Introduction of the Aziridine Group: The aziridine group can be introduced through the reaction of the tetrahydropyridine derivative with an appropriate aziridine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine would depend on its specific application. For example, if used as a ligand, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5,6-Tetrahydropyridine: A simpler analog without the aziridine group.
4-(2-Ethyl-1-aziridinyl)pyridine: A compound with a similar aziridine substitution but without the tetrahydropyridine ring.
1-Methylpyridine: A compound with a methyl substitution but lacking the aziridine group and hydrogenation.
Uniqueness
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is unique due to the combination of its partially hydrogenated pyridine ring and the presence of the aziridine group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Propiedades
Número CAS |
102206-74-6 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-(2-ethylaziridin-1-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-3-9-8-12(9)10-4-6-11(2)7-5-10/h4,9H,3,5-8H2,1-2H3 |
Clave InChI |
NNIXUMRMERQRCX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN1C2=CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


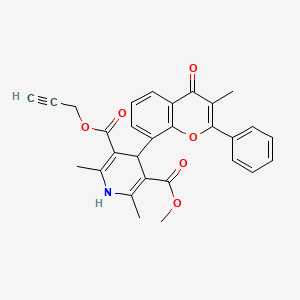
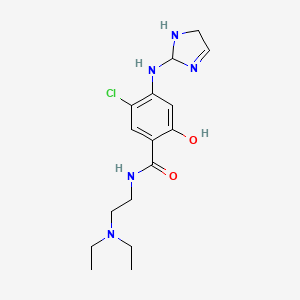
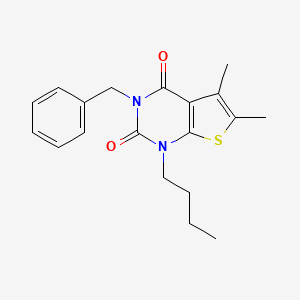
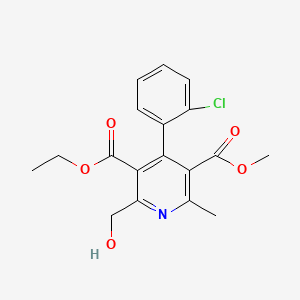

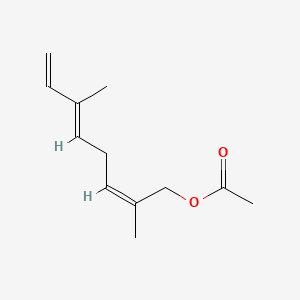
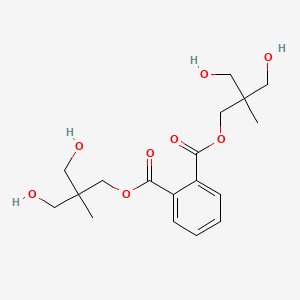
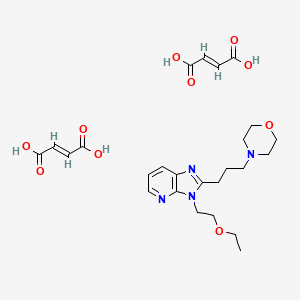
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
